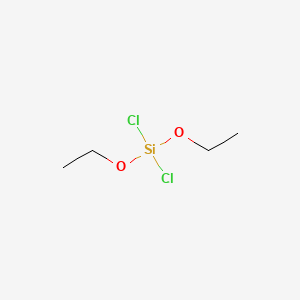
3-Chlorophenoxyacetonitrile
Vue d'ensemble
Description
3-Chlorophenoxyacetonitrile is a chemical compound with the molecular formula C8H6ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenoxyacetonitrile consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact 3D structure is not provided in the available resources.
Physical And Chemical Properties Analysis
3-Chlorophenoxyacetonitrile has a melting point of 30-34°C and a boiling point of 279.8±15.0 °C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm3 .
Applications De Recherche Scientifique
Electrochemical Studies
- Electrochemical Behavior Analysis: The study of the electrochemical behavior of substances like epinephrine has been conducted using poly(3-methylthiophene)-modified electrodes in acetonitrile solutions. This research highlights the influence of pH and other conditions on the oxidative behavior of such substances (Wang, Huang, & Liu, 2004).
Chemical Sensing and Detection
- Fluorescent Probes for Metal Ions: Rhodamine-azacrown derivatives show distinct responses to metal ions in acetonitrile, demonstrating the solvent-dependent binding modes for the detection of ions like Al³⁺ and Fe³⁺ (Fang et al., 2014).
Polymer Synthesis and Coating
- Corrosion Protection Applications: Poly(3-octylthiophene) and its nanocomposites synthesized in acetonitrile are used for corrosion protection in saltwater environments, highlighting their industrial applications (Ates & Dolapdere, 2014).
Organocatalysis
- Beckmann Rearrangement Catalysis: The cyclopropenium ion, a catalyst synthesized in acetonitrile, demonstrates efficiency in the Beckmann rearrangement of ketoximes, showing the potential for aromatic cation-based catalysis (Srivastava et al., 2010).
Sensor Development
- Electrode Sensing Materials: Functionalized polymers synthesized in acetonitrile, such as poly(cyclopentabithiophenes), have been explored for use in lithium- and sodium-sensing electrodes (Sannicolo et al., 1998).
Environmental Analysis
- Chloroacetonitrile in Analytical Methods: In the field of environmental analysis, chloroacetonitrile has been used as an eluent additive in the detection and characterization of chlorinated organic pollutants (Vreeken et al., 1990).
Safety And Hazards
3-Chlorophenoxyacetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include acute toxicity via oral, dermal, and inhalation routes. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNUPMHGVIQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195702 | |
| Record name | 3-Chlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenoxyacetonitrile | |
CAS RN |
43111-32-6 | |
| Record name | 2-(3-Chlorophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43111-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenoxyacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)








